molecular formula C18H17NO4S B1676081 Nod-IN-1 CAS No. 132819-92-2

Nod-IN-1

货号 B1676081
CAS 编号: 132819-92-2
分子量: 343.4 g/mol
InChI 键: OJMOGUKIYRAILM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

NOD-IN-1 is a potent mixed inhibitor of nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, with IC50 of 5.74 μM and 6.45 μM, respectively .


Molecular Structure Analysis

NOD1 and NOD2 are cytosolic proteins that sense intracellular bacterial PGN and trigger signal transduction via NF-κB and MAPK activation . The cDNA for gNOD1 contains 2856bp nucleotides, i.e., 47-bp 5ʹ UTR, 135-bp 3ʹ UTR, and 1275-bp ORF region, and encodes a 951-amino-acids (AAs) polypeptide chain .


Chemical Reactions Analysis

NOD-IN-1 is a potent mixed inhibitor of NOD-like receptors, NOD1 and NOD2, showing balanced inhibitory activity against both targets in the low micromolar range .


Physical And Chemical Properties Analysis

NOD-IN-1 is a solid compound with a molecular weight of 343.40 and a molecular formula of C18H17NO4S . It is white to off-white in color .

科学研究应用

细胞死亡和免疫

  • 在炎症和凋亡中的作用:NOD蛋白,包括NOD1和NOD2,在介导炎症和凋亡中至关重要。它们参与诱导核因子-κB(NF-κB)活性和激活半胱氨酸蛋白酶,这些对炎症反应和细胞死亡过程至关重要(Inohara & Núñez, 2003)

免疫学见解

  • 超越炎症小体信号传导:NOD样受体(NLRs)在免疫中扮演关键角色,不仅限于半胱氨酸蛋白酶-1炎症小体。它们参与调节先天和适应性免疫应答,突显了它们对健康和疾病的更广泛影响(Shaw, Lamkanfi, & Kanneganti, 2010)

疾病模型和药物开发

  • 模拟1型糖尿病:非肥胖糖尿病(NOD)小鼠模型在糖尿病研究中发挥了重要作用,特别是在理解1型糖尿病方面。它促进了对遗传易感性和免疫机制的探索,为新型治疗干预提供了途径(Thayer, Wilson, & Mathews, 2010)

治疗应用和测试

  • 干细胞研究:NOD小鼠已被用于获得胚胎干细胞(ES细胞),实现基因修饰和研究对1型糖尿病等疾病的遗传贡献。这项研究对理解复杂遗传疾病和开发治疗策略具有广泛的意义(Nichols et al., 2009)

作用机制

Target of Action

Nod-IN-1 is a potent mixed inhibitor of nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2 . These receptors are part of the innate immune system and play a crucial role in the body’s defense against pathogens .

Mode of Action

Nod-IN-1 interacts with its targets, NOD1 and NOD2, by inhibiting their activity . This interaction results in a decrease in the activation of these receptors, thereby reducing the immune response they would typically initiate . The exact molecular details of this interaction are still under investigation.

Biochemical Pathways

The primary biochemical pathways affected by Nod-IN-1 involve the immune response. NOD1 and NOD2, when activated, can trigger numerous signaling pathways leading to the secretion of various cytokines . These include the nuclear factor kappa B (NF-κB) pathways and the mitogen-activated protein kinase (MAPK) pathway . By inhibiting NOD1 and NOD2, Nod-IN-1 can potentially affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of Nod-IN-1’s action primarily involve the modulation of immune responses. By inhibiting NOD1 and NOD2, Nod-IN-1 can reduce the immune response triggered by these receptors . This can lead to changes in the production of cytokines and other immune mediators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nod-IN-1. For instance, factors such as pH and temperature can affect the stability and activity of the compound. Additionally, the presence of other molecules or pathogens can influence the efficacy of Nod-IN-1’s action on its targets . .

安全和危害

NOD-IN-1 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

未来方向

The modulation of both TLR and NOD signaling is an area of research that has prompted much excitement and debate as a therapeutic strategy in the management of sepsis . Molecules targeting TLR and NOD signaling pathways exist but regrettably thus far none have proven efficacy from clinical trials .

属性

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-23-18(20)17-12-14-6-4-5-7-16(14)19(17)24(21,22)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMOGUKIYRAILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nod-IN-1

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (3.7 g, 120 mmol, 80% in paraffin oil) in dry THF (75 mL), a solution of indol-2-carboxylic acid ethyl ester (18.9 g, 100 mmol) in dry THF (75 mL) was added in 1 hour with stirring while the inner temperature was maintained under 30° C. The reaction mixture was stirred for 30 minutes and then a solution of p-toluenesulphonyl chloride (22.9 g, 120 mmol) in dry THF (75 mL) was added dropwise to the stirring reactant. After 2 hours stirring at room temperature and 1 hour at 45° C. the solvent was evaporated in vacuo and the residue partitioned between water and ethyl ether. The organic phase was dried over MgSO4 and the solvent evaporated to leave a solid which was recrystallized from diisopropyl ether (26.8 g, 78%), mp 92°-95° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
22.9 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Nod-IN-1?

A1: Nod-IN-1 acts as a specific inhibitor of NOD1 and NOD2, effectively blocking their activation by bacterial ligands. [, , ] This inhibition disrupts the downstream signaling cascade, ultimately reducing the production of pro-inflammatory cytokines.

Q2: How does Nod-IN-1 affect the NOD-like receptor signaling pathway?

A2: Nod-IN-1 significantly down-regulates the expression of key proteins involved in the NOD-like receptor signaling pathway, including NOD1, NOD2, and the N-terminal fragment of gasdermin D (GSDMD-N). [] GSDMD-N is a critical executioner of pyroptosis, a highly inflammatory form of programmed cell death.

Q3: Does Nod-IN-1 influence other pathways related to inflammation?

A3: Yes, transcriptome sequencing studies revealed that Nod-IN-1 significantly down-regulates genes enriched in several pathways linked to inflammation, hypoxia, and pyroptosis, including the NOD-like receptor, hypoxia-inducible factor, mitogen-activated protein kinase, and tumor necrosis factor (TNF) pathways. []

Q4: What is the significance of STAT1 in the context of Nod-IN-1 activity?

A4: Protein-protein interaction analysis identified NOD1, NOD2, and signal transduction and transcriptional activator 1 (STAT1) as key genes regulated by Nod-IN-1 in the context of the NOD-like receptor pathway. [] This suggests that Nod-IN-1 may modulate inflammatory responses by influencing STAT1 activity.

Q5: What evidence supports the efficacy of Nod-IN-1 in promoting wound healing?

A5: In a diabetic rat model of full-thickness skin defects, Nod-IN-1 encapsulated in reactive oxygen species (ROS)-responsive self-assembled nanomicelles (PEPS@Nod-IN-1) demonstrated significantly enhanced wound healing compared to controls. [] This effect was associated with decreased ROS levels, thickened granulation tissue, and reduced expression of NOD1, NOD2, and GSDMD-N.

Q6: Has Nod-IN-1 been investigated in other models of inflammation?

A6: Yes, research indicates that Nod-IN-1 can alleviate lipopolysaccharide (LPS)-induced sepsis in mice, a condition characterized by systemic inflammation. [] This protective effect is linked to the suppression of pyroptosis markers like NLRP3, caspase-1, GSDMD, IL-1β, and IL-18.

Q7: Can Nod-IN-1 modulate the inflammatory response induced by specific bacteria?

A7: Studies have shown that Nod-IN-1 can decrease TNF-α expression and increase IL-6 expression in vitro and in vivo in a periodontitis model induced by Prevotella intermedia. [] This suggests a potential role for Nod-IN-1 in regulating inflammation triggered by specific bacterial species.

Q8: What is the role of PepT1 in relation to Nod-IN-1 and Tri-DAP?

A8: The oligopeptide transporter PepT1 is responsible for transporting small bacterial peptides, including Tri-DAP, into the cytosol, where they can activate NOD1. [] Nod-IN-1's inhibitory action on NOD1 likely intercepts this activation process, regardless of PepT1 activity.

Q9: What is known about the structure of Nod-IN-1?

A9: Currently, detailed structural information, including the molecular formula, weight, and spectroscopic data for Nod-IN-1, is not publicly available in the provided research papers.

Q10: Are there any studies investigating the structure-activity relationship (SAR) of Nod-IN-1?

A10: While specific SAR studies for Nod-IN-1 are not detailed in the provided research, it's known that modifications to the α-carboxylic acid of iso-glutamic acid in peptidoglycan fragments can impact NOD1 recognition. [] This highlights the importance of specific structural features for NOD1 activation and suggests potential avenues for SAR exploration.

Q11: How has Nod-IN-1 been formulated to enhance its therapeutic efficacy?

A11: Researchers successfully encapsulated Nod-IN-1 within ROS-responsive self-assembled nanomicelles composed of polyethylene glycol-block-polypropylene sulfide (PEG-b-PPS). [] This formulation, PEPS@Nod-IN-1, demonstrated superior wound healing capabilities in diabetic rats, potentially due to targeted delivery and controlled release of Nod-IN-1 at the wound site.

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